molecular formula C22H19NO5 B1300615 ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 339009-32-4

ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Cat. No.: B1300615
CAS No.: 339009-32-4
M. Wt: 377.4 g/mol
InChI Key: QTUICLYEVNXSIY-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic nomenclature, specifically addressing the pyran ring system with multiple substituents. The complete systematic name ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate precisely describes the molecular architecture, indicating the presence of an ethyl ester functionality at position 5, an amino-substituted 4-methylbenzoyl group at position 3, a ketone functionality at position 2, and a phenyl substituent at position 6 of the pyran ring system. Alternative nomenclature systems recognize this compound as ethyl 3-(4-methylbenzamido)-2-oxo-6-phenyl-2H-pyran-5-carboxylate, demonstrating the systematic relationship between different naming conventions.

The molecular formula C₂₂H₁₉NO₅ indicates a complex organic structure containing twenty-two carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This molecular composition yields a molecular weight of 377.39 atomic mass units, consistent with the substantial structural framework incorporating multiple aromatic systems and functional groups. The compound is registered under Chemical Abstracts Service number 339009-32-4, providing unique identification within chemical databases. The molecular formula analysis reveals a high degree of unsaturation, consistent with the presence of multiple aromatic rings and carbonyl functionalities throughout the molecular structure.

Properties

IUPAC Name

ethyl 5-[(4-methylbenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-3-27-21(25)17-13-18(23-20(24)16-11-9-14(2)10-12-16)22(26)28-19(17)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUICLYEVNXSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154196
Record name Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339009-32-4
Record name Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 3-Hydrazinyl-3-oxopropanoate Intermediate

A crucial intermediate in the synthesis is ethyl 3-hydrazinyl-3-oxopropanoate, which can be prepared by treating ethyl 3-oxopropanoate esters with hydrazine hydrate under reflux conditions in ethanol. This reaction typically requires 2.5 molar equivalents of hydrazine hydrate to ensure complete conversion.

Reaction conditions:

Parameter Condition
Solvent Absolute ethanol
Temperature Reflux (~78 °C)
Molar ratio Hydrazine hydrate:ester = 2.5:1
Reaction time 1–2 hours

Formation of Arylidenehydrazinyl Derivatives

The hydrazinyl intermediate is then condensed with 4-methylbenzaldehyde (or other substituted benzaldehydes) to form ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates. This condensation is performed under reflux in ethanol for about 1 hour, followed by cooling to precipitate the hydrazone derivatives.

Reaction conditions:

Parameter Condition
Solvent Absolute ethanol
Temperature Reflux
Reaction time 1 hour
Molar ratio Hydrazinyl intermediate : aldehyde = 1:1

Cyclization to Form the Pyran-2-one Core

The hydrazone derivatives undergo intramolecular cyclization, often facilitated by acidic or basic catalysts, to form the 2H-pyran-2-one ring system. This step may involve heating and the use of dehydrating agents or catalysts such as piperidine to promote ring closure.

Acylation to Introduce the 4-Methylbenzoyl Amide Group

The key amide functionality is introduced by acylation of the pyran-2-one intermediate with 4-methylbenzoyl chloride or an equivalent activated acid derivative. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to neutralize the generated acid.

Typical acylation conditions:

Parameter Condition
Solvent Dichloromethane or THF
Temperature 0 °C to room temperature
Base Triethylamine
Reaction time 1–3 hours

Final Purification and Characterization

The crude product is purified by recrystallization from ethanol or by chromatographic techniques. The purified compound exhibits a melting point of 186–188 °C and is characterized by IR, NMR, and mass spectrometry to confirm the structure.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Hydrazinolysis Ethyl 3-oxopropanoate + hydrazine hydrate, reflux in ethanol Ethyl 3-hydrazinyl-3-oxopropanoate
2 Condensation Hydrazinyl intermediate + 4-methylbenzaldehyde, reflux ethanol Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate
3 Cyclization Acid/base catalyst (e.g., piperidine), heating Pyran-2-one ring intermediate
4 Acylation 4-methylbenzoyl chloride + base (triethylamine), 0 °C to RT This compound
5 Purification Recrystallization or chromatography Pure target compound

Research Findings and Notes

  • The use of hydrazine hydrate in excess is critical to drive the hydrazinolysis to completion and avoid side products.
  • Microwave irradiation has been explored as a method to accelerate hydrazide formation, but conventional reflux remains the standard for this compound.
  • The cyclization step is sensitive to reaction conditions; pH and temperature must be carefully controlled to favor ring closure without decomposition.
  • Acylation with 4-methylbenzoyl chloride is typically high yielding when performed under anhydrous conditions with a suitable base to scavenge HCl.
  • The final compound’s purity and identity are confirmed by melting point, IR (amide and ester carbonyl bands), NMR (aromatic, amide NH, and ethyl ester signals), and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic ring or the pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate has been studied for its pharmacological properties. Its structure suggests potential activity against various diseases, particularly due to the presence of the pyran ring, which is known for its biological activity.

Case Study : Research has indicated that compounds with similar structures exhibit anti-cancer properties. The incorporation of the 4-methylbenzoyl group may enhance the compound's interaction with biological targets, making it a candidate for further investigation in oncology.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage.

Research Findings : Studies have shown that derivatives of pyran compounds can exhibit significant antioxidant activity. This suggests that this compound may also possess similar effects, warranting further exploration in nutraceutical applications.

Synthetic Intermediate

In organic synthesis, this compound can serve as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic pathways.

Example Application : The compound can be used to develop new pharmaceuticals by altering its structure through reactions such as esterification or amination. This flexibility is valuable in drug design and development.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anti-cancer agent; pharmacological studies ongoing
Antioxidant ActivityEvaluated for antioxidant properties; potential in nutraceuticals
Synthetic IntermediateUseful in organic synthesis; versatile for creating complex molecules

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Bioactivity

The 4-methylbenzoyl group is a critical substituent influencing bioactivity. In pyrrole derivatives, this moiety confers moderate bioactivity (IC₅₀ = 6–8 μM) against pathogens, while replacement with a 4-methoxybenzoyl group reduces potency significantly . For example:

  • Compound B1–B6 (4-methylbenzoyl derivatives): IC₅₀ = 6–8 μM.

Pyran Carboxylate Analogues

a) Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate
  • Structure: Features amino and cyano groups at positions 5 and 6, replacing the 2-oxo and 4-methylbenzoylamino groups in the target compound.
  • Synthesis : Prepared via a rapid four-component reaction in water, highlighting its superior synthetic accessibility compared to the target compound .
  • Applications: Used as an organic intermediate, similar to the target compound, but with enhanced solubility due to the amino and cyano substituents .
b) Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
  • Key Difference : Methoxy group replaces the methyl group on the benzoyl ring.
  • Impact : Reduced bioactivity, as seen in pyrrole derivatives, suggesting electronic effects (methoxy’s electron-donating nature) may destabilize target interactions .
c) Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate
  • Structure : Incorporates a methoxy-methylbenzyloxy-phenyl group at position 4 and a methyl group at position 2.
  • Molecular Weight : 434.48 g/mol (vs. 377.4 g/mol for the target compound), indicating higher hydrophobicity .
  • Applications : Likely used in drug discovery for its extended aromatic system, which enhances π-π stacking interactions .

Crystallographic and Computational Studies

  • SHELX Software : Widely used for refining crystal structures of related compounds. For example, SHELXL refines small-molecule structures, while SHELXS and SHELXD assist in solving phase problems .
  • Hydrogen Bonding : The target compound’s 2-oxo and carboxyethyl groups likely form robust hydrogen-bonding networks, as analyzed using graph-set theory (e.g., Etter’s formalism) .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀) Synthesis Method
This compound 4-methylbenzoyl, 2-oxo, phenyl 377.4 Not reported Multi-step (analogues use 4-component reactions)
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate Amino, cyano, bis(4-methylphenyl) 380.4 Not reported Four-component reaction in water
Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate 4-methoxybenzoyl 393.4 Reduced activity Similar to target compound
Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate Methoxy-methylbenzyloxy-phenyl, methyl 434.5 Not reported Not specified

Biological Activity

Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a complex organic compound with notable biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C22H19NO5C_{22}H_{19}NO_{5} and a molecular weight of 377.40 g/mol. Its structure features a pyran ring, which is significant for its biological activity. The melting point ranges from 186°C to 188°C, indicating its stability at elevated temperatures .

PropertyValue
Molecular FormulaC22H19NO5
Molecular Weight377.40 g/mol
Melting Point186 - 188 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with an aromatic aldehyde in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and solvents like ethanol or methanol to facilitate the reactions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, including strains resistant to beta-lactam antibiotics. The mechanism of action primarily involves the suppression of cell wall synthesis, leading to bacterial cell death .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have suggested that it can inhibit the proliferation of various cancer cell lines. The structural features of the compound allow it to interact with specific molecular targets involved in cell cycle regulation and apoptosis .

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancer cells. The compound showed IC50 values indicating significant inhibition of cell growth compared to control groups.

Cell LineIC50 Value (µM)
MCF715
A54920
HT2910

The biological activity of this compound is attributed to its ability to form hydrogen bonds, ionic interactions, or covalent bonds with specific enzymes or receptors within biological systems. This interaction alters the activity or function of these targets, potentially leading to therapeutic effects in microbial infections and cancer treatment .

Research Applications

This compound holds promise for various applications:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
  • Cancer Research : Investigating its potential as an anticancer drug through further optimization and testing.
  • Biochemical Studies : Understanding enzyme interactions and pathways in cellular processes.

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

ConditionCatalystSolventYield (%)
Ionic liquid[2-ABA][PF6]Solvent-free78
ConventionalPiperidineEthanol52

Advanced: What computational methods are suitable for modeling the electronic effects of the 4-methylbenzoyl group on reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. For example, the LUMO of the pyranone ring is lowered by the electron-withdrawing benzoyl group, enhancing dienophile activity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. ionic liquids).
  • QTAIM Analysis : Map bond critical points to quantify hydrogen bond strengths in crystal lattices .

Table 2: Computed Reactivity Indices (DFT/B3LYP/6-31G)*

SubstituentHOMO (eV)LUMO (eV)ΔE (eV)
4-methylbenzoyl-6.2-1.84.4
-CF₃-6.5-2.14.4

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